

Technical Support Center: ACH-000143

Experiments

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Compound of Interest

Compound Name: ACH-000143

Cat. No.: B8143701

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving **ACH-000143**, a potent and orally active melatonin receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is **ACH-000143** and what is its primary mechanism of action?

A1: **ACH-000143** is a novel, potent, and orally active agonist for the melatonin receptors MT1 and MT2.^{[1][2][3]} Its primary mechanism of action is to bind to and activate these G protein-coupled receptors (GPCRs), which are involved in regulating circadian rhythms and metabolic processes.^{[2][4]} Activation of MT1 and MT2 receptors can lead to various downstream signaling events, including the modulation of cyclic AMP (cAMP) levels.^[2]

Q2: What are the reported binding affinities and functional potencies of **ACH-000143**?

A2: **ACH-000143** exhibits subnanomolar potency for both MT1 and MT2 receptors. The half-maximal effective concentrations (EC₅₀) are 0.06 nM for MT1 and 0.32 nM for MT2.^[1]

Q3: What are the common in vitro assays used to characterize **ACH-000143** activity?

A3: Common in vitro assays for **ACH-000143** include:

- Radioligand Binding Assays: To determine the binding affinity (K_i) of **ACH-000143** to MT1 and MT2 receptors.^[2]

- cAMP Assays: To measure the functional agonism of **ACH-000143** at the MT2 receptor by quantifying changes in intracellular cAMP levels.[\[2\]](#)[\[5\]](#)
- Cell Impedance Assays: To assess the functional agonism of **ACH-000143** at the MT1 receptor by measuring changes in cell morphology and adhesion.[\[2\]](#)[\[5\]](#)

Q4: In what in vivo models has **ACH-000143** been tested?

A4: **ACH-000143** has been evaluated in diet-induced obese (DIO) rat models to assess its effects on metabolic parameters such as body weight, liver triglycerides, and steatosis.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#)[\[7\]](#)

Troubleshooting Guides

This section provides troubleshooting guidance for common issues that may arise during experiments with **ACH-000143**, leading to variability in results.

In Vitro Assays

Issue 1: High Variability in Radioligand Binding Assays

Potential Cause	Recommended Solution
High non-specific binding	<ul style="list-style-type: none">- Optimize the concentration of the radioligand; a good starting point is at or below the K_d value.- Reduce the amount of membrane protein used in the assay (typically 100-500 μg).- Modify the assay buffer with agents like bovine serum albumin (BSA) to reduce non-specific interactions.^[1]- Ensure rapid and efficient washing steps with ice-cold buffer to remove unbound radioligand.^[1]
Low specific binding	<ul style="list-style-type: none">- Confirm the presence and activity of the target receptor in your cell preparation.- Check the specific activity and purity of the radioligand, as degradation can reduce binding.- Optimize incubation time to ensure equilibrium is reached.^[1]
Inconsistent results between experiments	<ul style="list-style-type: none">- Ensure consistent preparation of cell membranes or whole cells.- Use a consistent source and lot of reagents, including the radioligand and competitor.- Standardize incubation times and temperatures across all experiments.

Issue 2: Inconsistent Results in cAMP Assays

Potential Cause	Recommended Solution
Low signal-to-background ratio	<ul style="list-style-type: none">- Optimize cell density; too few cells may not produce a detectable signal, while too many can lead to a high basal signal.[8]- Include a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent cAMP degradation.[8][9]- Ensure the agonist stimulation time is sufficient to reach equilibrium.[8]
High well-to-well variability	<ul style="list-style-type: none">- Ensure uniform cell seeding in each well.- Use a multichannel pipette for simultaneous addition of reagents to minimize timing differences.- Ensure proper mixing of reagents in each well.
Assay signal outside the linear range of the standard curve	<ul style="list-style-type: none">- Optimize cell number, forskolin concentration (if used), and agonist stimulation time to ensure the measured cAMP levels fall within the linear range of the standard curve.[10]

Issue 3: Variability in Cell Impedance Assays

Potential Cause	Recommended Solution
Inconsistent cell attachment and growth	- Ensure cells are seeded at a consistent density and are just confluent at the time of the assay. [11] - Use surface-coated plates (e.g., collagen or poly-d-lysine) if cell adherence is poor. [11] - Allow sufficient time for cells to settle and adhere before starting the measurement. [11]
Temperature fluctuations	- Warm the compound plate to at least room temperature before adding it to the cell plate to avoid temperature-induced artifacts. [11]
Edge effects in microplates	- Avoid using the outer wells of the microplate, which are more prone to evaporation and temperature variations. - Ensure proper humidification in the incubator.

In Vivo Studies

Issue 4: High Variability in Animal Body Weight and Metabolic Parameters

Potential Cause	Recommended Solution
Inconsistent drug formulation and administration	- Ensure ACH-000143 is properly solubilized or suspended in the vehicle. Sonication or gentle heating may be necessary. [1] - Use precise oral gavage techniques to ensure accurate and consistent dosing. - Prepare fresh formulations regularly to avoid degradation.
Variability in food and water intake	- House animals individually to accurately monitor food and water consumption. - Ensure ad libitum access to the high-fat diet and water.
Environmental stressors	- Maintain a consistent environment with controlled temperature, humidity, and a 12-hour light-dark cycle. [12] - Acclimate animals to the experimental procedures and housing conditions before starting the study. [12]
Biological variability between animals	- Use a sufficient number of animals per group to achieve statistical power. [13] - Randomize animals into treatment groups. - Ensure animals are of a similar age and weight at the start of the study.

Data Presentation

Table 1: In Vitro Activity of **ACH-000143**

Parameter	MT1	MT2	Reference
EC50 (nM)	0.06	0.32	[1]

EC50: Half-maximal effective concentration

Experimental Protocols

Radioligand Binding Assay (General Protocol)

- **Membrane Preparation:** Prepare cell membranes from Chinese Hamster Ovary (CHO) cells recombinantly expressing human MT1 or MT2 receptors.
- **Assay Setup:** In a 96-well plate, combine the cell membranes, the radioligand ($[^{125}\text{I}]2$ -iodomelatonin), and varying concentrations of unlabeled **ACH-000143** (for competition binding).
- **Incubation:** Incubate the plate at a constant temperature for a predetermined time to allow the binding to reach equilibrium.
- **Separation of Bound and Free Ligand:** Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- **Quantification:** Measure the radioactivity retained on the filters using a scintillation counter.
- **Data Analysis:** Determine the inhibition constant (K_i) by analyzing the competition binding data.

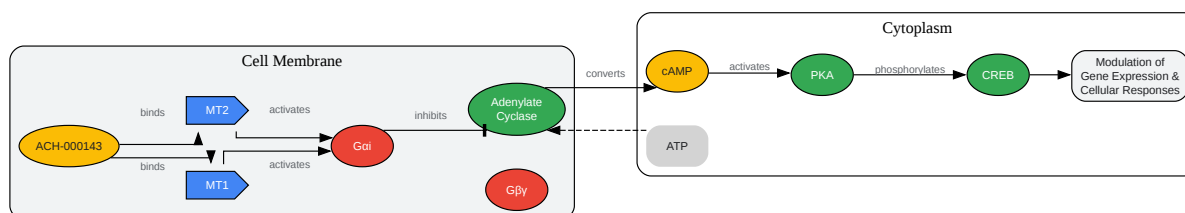
cAMP Functional Assay (General Protocol)

- **Cell Culture:** Culture CHO cells expressing human MT2 receptors in a suitable 96- or 384-well plate.
- **Compound Addition:** Add varying concentrations of **ACH-000143** to the cells. Include a positive control (e.g., a known MT2 agonist) and a negative control (vehicle).
- **Incubation:** Incubate the plate for a specific time at 37°C to allow for agonist-induced changes in intracellular cAMP levels.
- **Cell Lysis and cAMP Measurement:** Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, FRET, or ELISA-based).
- **Data Analysis:** Generate a dose-response curve and calculate the EC50 value for **ACH-000143**.

Cell Impedance Functional Assay (General Protocol)

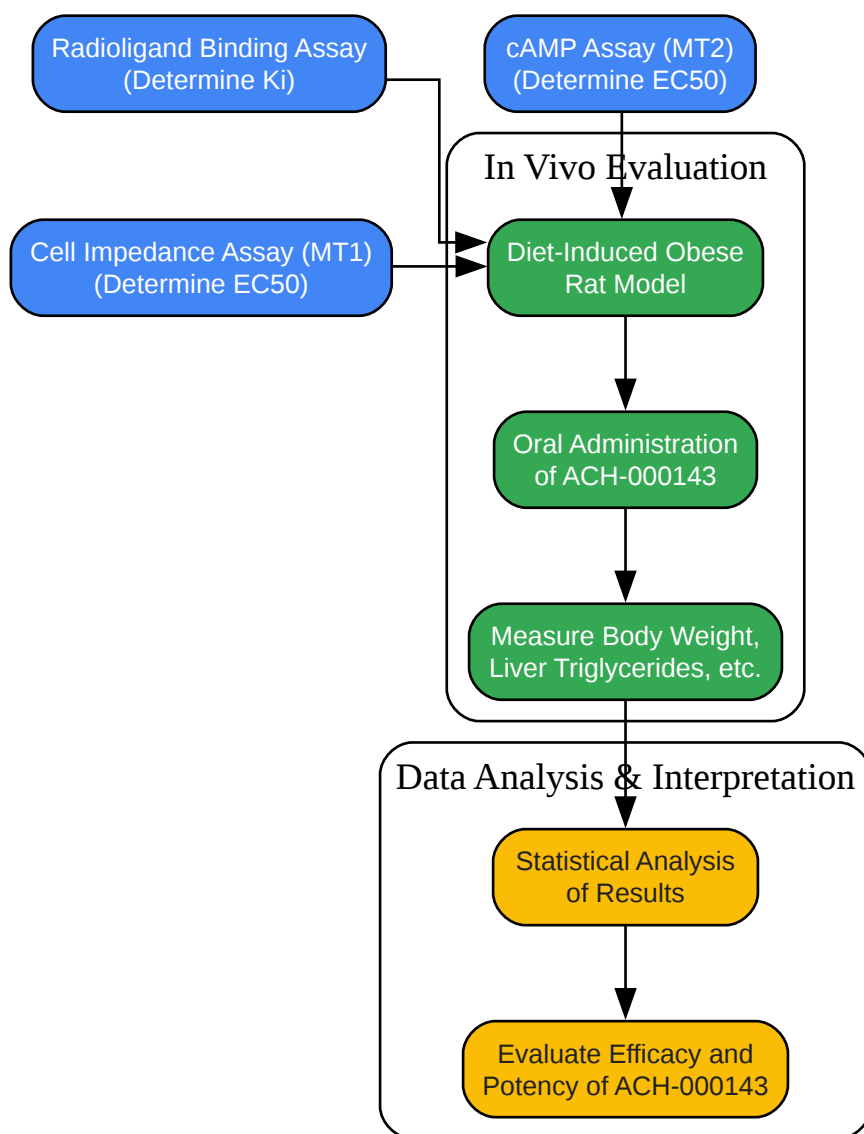
- **Cell Seeding:** Seed CHO cells expressing human MT1 receptors into the wells of an electronic microtiter plate (E-Plate) containing gold microelectrodes.
- **Baseline Measurement:** Monitor the baseline cell impedance until a stable signal is achieved, indicating that the cells have attached and formed a confluent monolayer.
- **Compound Addition:** Add different concentrations of **ACH-000143** to the wells.
- **Real-Time Monitoring:** Continuously monitor the cell impedance in real-time. Agonist binding to the MT1 receptor will induce changes in cell morphology, leading to a change in impedance.
- **Data Analysis:** Analyze the impedance data to generate a dose-response curve and determine the EC50 value.

Mandatory Visualizations



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Caption: Melatonin Receptor Signaling Pathway for **ACH-000143**.



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